2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of a triazole ring and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced to the triazole ring through a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Formation of the Isoindole-1,3-dione Moiety: The isoindole-1,3-dione moiety is typically synthesized by the condensation of phthalic anhydride with a primary amine under acidic conditions.
Coupling of the Two Moieties: The final step involves the coupling of the triazole and isoindole-1,3-dione moieties through a nucleophilic substitution reaction, often facilitated by a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group or the triazole ring, using reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halides (e.g., NaI) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole or isoindole derivatives.
Scientific Research Applications
2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Employed in the development of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimides: Compounds with a similar isoindole-1,3-dione moiety, known for their biological activity.
Triazole Derivatives: Compounds containing the triazole ring, widely used in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[2-(4-trimethylsilyltriazol-1-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2Si/c1-22(2,3)13-10-18(17-16-13)8-9-19-14(20)11-6-4-5-7-12(11)15(19)21/h4-7,10H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLUVRNFUDKBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN(N=N1)CCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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